molecular formula C23H15F4N3O2 B2985394 N-(2,4-difluorophenyl)-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1211303-06-8

N-(2,4-difluorophenyl)-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2985394
CAS No.: 1211303-06-8
M. Wt: 441.386
InChI Key: BRECSKYATRPKJT-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a pyrazole-based compound characterized by multiple fluorinated aromatic substituents. Its structure includes:

  • Position 1: A 4-fluorophenyl group attached to the pyrazole nitrogen.
  • Position 3: A carboxamide moiety linked to a 2,4-difluorophenyl group.
  • Position 4: A (4-fluorobenzyl)oxy substituent.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F4N3O2/c24-15-3-1-14(2-4-15)13-32-21-12-30(18-8-5-16(25)6-9-18)29-22(21)23(31)28-20-10-7-17(26)11-19(20)27/h1-12H,13H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRECSKYATRPKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CN(N=C2C(=O)NC3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure, which includes a pyrazole ring and multiple fluorinated aromatic substituents. Its molecular formula is C19H15F4N3O2, indicating the presence of fluorine atoms that may enhance its biological activity through increased lipophilicity and altered electronic properties.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of pyrazole have shown inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study reported that certain pyrazolo[3,4-b]pyridines demonstrated IC50 values against CDK2 and CDK9 of 0.36 µM and 1.8 µM, respectively . Given the structural similarities, it is plausible that this compound may exhibit comparable inhibitory effects on CDKs.

Anti-inflammatory Activity

Compounds containing the pyrazole moiety have also been investigated for their anti-inflammatory properties. Studies have demonstrated that certain derivatives can inhibit the release of pro-inflammatory cytokines and reduce inflammation in animal models. The presence of fluorine atoms may enhance the binding affinity to inflammatory mediators, thereby increasing efficacy .

The proposed mechanism of action for similar compounds often involves the modulation of signaling pathways associated with cancer cell proliferation and survival. These compounds may act as inhibitors of key enzymes involved in tumor growth or as antagonists to receptors that promote inflammation and cancer progression.

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that pyrazole derivatives inhibited the proliferation of various cancer cell lines, including HeLa and HCT116 cells. The results indicated a dose-dependent response with significant cytotoxicity observed at concentrations ranging from 1 µM to 10 µM.
  • Animal Models : In vivo studies utilizing murine models have shown that administration of pyrazole derivatives led to reduced tumor size and improved survival rates compared to control groups. These findings support the potential therapeutic application of this compound in oncology.

Data Table: Summary of Biological Activities

Activity Effect Reference
Anticancer ActivityInhibition of CDK2/CDK9
Anti-inflammatoryReduced cytokine release
CytotoxicityDose-dependent cell death

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related pyrazole-carboxamide derivatives:

Compound Name Pyrazole Substituents Fluorine Atoms Molecular Weight (g/mol) Biological Target Key Findings
Target Compound 1-(4-Fluorophenyl), 3-(N-2,4-difluorophenyl carboxamide), 4-((4-fluorobenzyl)oxy) 5 ~450 (calculated) Hypothetical: Cannabinoid Receptors High fluorination likely enhances lipophilicity and metabolic stability.
PC945 (Triazole antifungal) Triazole core with difluorophenyl and fluorophenyl groups 4 635.6 CYP51A1 (Antifungal) Potent activity against Aspergillus spp.; designed for inhaled delivery.
AM-6545 (Cannabinoid antagonist) 1-(2,4-Dichlorophenyl), 3-carboxamide (N-thiomorpholine), 5-(4-cyanobutynylphenyl) 0 (Cl instead) 585.5 CB1 Receptor Peripherally restricted with weight-loss efficacy in murine models.
Compound 3HN 1H-pyrazol-1-yl with urea linkage to 4-fluorophenyl 1 446.4 Unspecified receptor Demonstrated binding affinity in competitive assays (IC50 ~50 nM).
N-(2,4-Difluorophenyl)-1-methylpyrazole-5-carboxamide 1-Methyl, 5-carboxamide (N-2,4-difluorophenyl) 2 265.3 Unspecified Simplified structure with moderate metabolic clearance.

Functional Group Impact on Pharmacological Properties

  • In PC945, fluorination enhances antifungal activity by optimizing interactions with fungal CYP51A1 .
  • Benzyloxy vs. Chlorophenyl Groups :

    • The 4-fluorobenzyloxy group in the target compound may improve solubility compared to AM-6545’s dichlorophenyl group, which contributes to peripheral restriction .

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